2-Chloro-3-(difluoromethoxy)-6-iodopyridine
Description
This compound is valued in medicinal and agrochemical research due to its unique electronic and steric profile, which arises from the combination of electron-withdrawing groups (Cl, I) and the difluoromethoxy moiety.
Properties
IUPAC Name |
2-chloro-3-(difluoromethoxy)-6-iodopyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2INO/c7-5-3(12-6(8)9)1-2-4(10)11-5/h1-2,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPXBEXZDDRMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1OC(F)F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-3-(difluoromethoxy)-6-iodopyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring halogen substituents, enhances its interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical formula for this compound is . The presence of chlorine, iodine, and difluoromethoxy groups significantly influences its chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit cytochrome P450 enzymes, affecting drug metabolism and cellular signaling pathways.
- Receptor Modulation : It can potentially target receptors involved in cancer and inflammatory pathways, leading to altered cellular responses.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibitory effects on colon cancer cell lines | |
| Antimicrobial | Potential inhibition of microbial growth | |
| Enzyme Interaction | Modulation of cytochrome P450 enzymes |
Case Studies and Research Findings
- Anticancer Activity :
-
Enzyme Interaction Studies :
- Investigations into the compound's interaction with metabolic enzymes demonstrated its capability to alter metabolic pathways significantly. For instance, it was found to inhibit specific cytochrome P450 isoforms, which could impact drug metabolism and efficacy .
-
Antimicrobial Efficacy :
- Although detailed data are sparse, initial screening indicated that the compound possesses antimicrobial properties that warrant further exploration .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Position and Electronic Effects
6-Iodo-2,3-dimethoxypyridine (CAS 321535-23-3)
- Structural Differences : Replaces the 2-chloro and 3-difluoromethoxy groups with methoxy (-OCH₃) substituents.
- Impact on Properties: Methoxy groups are electron-donating, contrasting with the electron-withdrawing nature of Cl and -OCF₂H.
- Applications : Likely used in less reactive synthetic pathways or where steric hindrance is prioritized over electronic activation.
2-Chloro-6-methoxy-3-nitropyridine (CAS 1211534-27-8)
- Structural Differences: Features a nitro (-NO₂) group at position 3 instead of difluoromethoxy.
- Impact on Properties : The nitro group strongly deactivates the ring, making the compound less reactive toward nucleophilic substitution but more amenable to reduction or catalytic hydrogenation. The absence of iodine limits utility in Suzuki-Miyaura couplings .
- Applications: Potential precursor for amino-pyridine derivatives via nitro reduction.
6-Chloro-2-carboxy-3-fluoropyridine
- Structural Differences : Substitutes difluoromethoxy with a carboxylic acid (-COOH) and adds fluorine at position 3.
- Impact on Properties : The carboxyl group enhances solubility in polar solvents and introduces acidity (pKa ~2–3). Fluorine’s electronegativity may stabilize adjacent substituents but lacks the steric bulk of -OCF₂H .
- Applications : Likely used in metal-chelating or proton-transfer reactions.
Halogenation Patterns and Reactivity
2-Chloro-3-(4-iodobenzoyl)pyridine
- Structural Differences : Contains a 4-iodobenzoyl group instead of difluoromethoxy.
- Impact on Properties : The benzoyl group introduces conjugation and planar rigidity, altering π-π stacking interactions. The iodine’s position on the benzoyl moiety (rather than the pyridine ring) directs reactivity toward aryl-iodine cross-couplings .
- Applications : Useful in synthesizing biaryl structures via Ullmann or Heck reactions.
5-Bromo-6-chloro-2-(4-fluorophenyl)-3-iodofuro[2,3-b]pyridine
- Structural Differences : Incorporates a fused furan ring and multiple halogens (Br, Cl, I).
- Multi-halogenation enables sequential functionalization but complicates regioselectivity .
- Applications : Candidate for polycyclic drug scaffolds or optoelectronic materials.
Functional Group Influence on Physicochemical Properties
| Compound | Key Substituents | LogP (Predicted) | Reactivity Highlights |
|---|---|---|---|
| 2-Chloro-3-(difluoromethoxy)-6-iodopyridine | Cl, -OCF₂H, I | ~3.2 | High electrophilicity at C-6 (Iodo); Suzuki coupling candidate |
| 6-Iodo-2,3-dimethoxypyridine | -OCH₃, I | ~1.8 | Low reactivity due to electron-donating groups |
| 2-Chloro-6-methoxy-3-nitropyridine | Cl, -NO₂, -OCH₃ | ~1.5 | Nitro group enables reduction to amines |
| 6-Chloro-2-carboxy-3-fluoropyridine | Cl, -COOH, F | ~0.5 | Water-soluble; acidic proton at C-2 |
LogP values estimated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
